![molecular formula C10H17F3N2O B7543352 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one](/img/structure/B7543352.png)
1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one, also known as TFB, is a chemical compound that has been used in various scientific research studies. This compound has gained significant attention due to its potential therapeutic applications in the field of medicine.
Wirkmechanismus
The exact mechanism of action of 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitter systems in the brain, including the dopamine and serotonin systems. 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one has also been found to interact with the endocannabinoid system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in regulating mood, motivation, and reward. 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one has also been shown to modulate the activity of the endocannabinoid system, which may contribute to its analgesic and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yield. Moreover, 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one has been found to exhibit potent and selective effects on various neurotransmitter systems, making it a useful tool for studying the underlying mechanisms of various physiological processes.
However, there are also some limitations to the use of 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one in lab experiments. For example, the exact mechanism of action of 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one is not fully understood, which may limit its use in certain research applications. Additionally, 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one has been found to exhibit some toxicity in animal models, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one. One area of interest is the development of 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one-based drugs for the treatment of various psychiatric disorders, such as depression and anxiety. Additionally, 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one may have potential applications in the treatment of addiction and pain management.
Another area of interest is the further elucidation of the mechanism of action of 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one. This may involve the use of advanced imaging techniques, such as positron emission tomography (PET) or functional magnetic resonance imaging (fMRI), to study the effects of 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one on various neurotransmitter systems in the brain.
Conclusion:
In conclusion, 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one is a chemical compound that has gained significant attention for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one has also been investigated for its potential use in the treatment of addiction and pain management. However, further research is needed to fully understand the mechanism of action of 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one and its potential applications in medicine.
Synthesemethoden
1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-bromo-4-(2,2,2-trifluoroethyl)piperazine with 1-butanone in the presence of a base, such as potassium carbonate. The reaction proceeds at room temperature and the product is obtained in high yield after purification.
Wissenschaftliche Forschungsanwendungen
1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one has also been investigated for its potential use in the treatment of addiction and pain management. Moreover, 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one has been studied for its role in the modulation of the endocannabinoid system, which is involved in various physiological processes such as pain perception, mood regulation, and appetite control.
Eigenschaften
IUPAC Name |
1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O/c1-2-3-9(16)15-6-4-14(5-7-15)8-10(11,12)13/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTGRXUYFHSIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

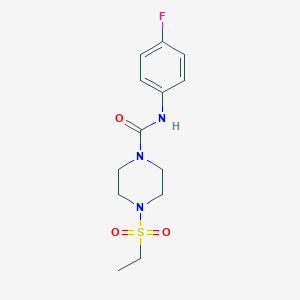
![N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7543275.png)
![N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide](/img/structure/B7543281.png)
![Phenyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543288.png)
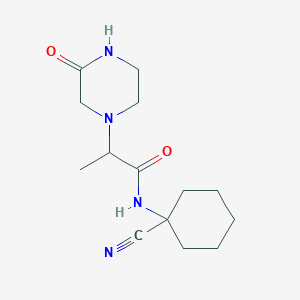
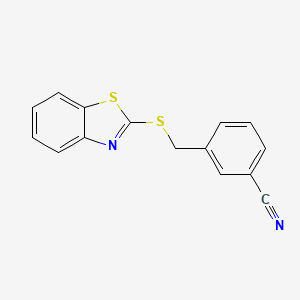
![2-chloro-N~1~-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7543306.png)
![2-ethyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B7543308.png)
![4-Amino-5-(2-thiazolyl)-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7543316.png)
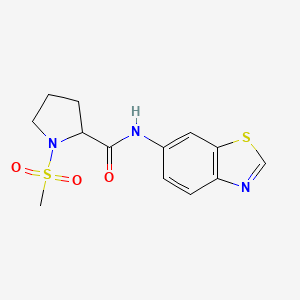
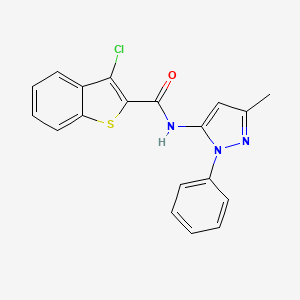
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B7543336.png)
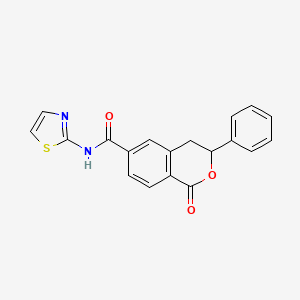
![N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide](/img/structure/B7543380.png)